N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
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Overview
Description
N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide involves multiple steps, including the formation of thiadiazole rings and subsequent functionalization. Common synthetic methods for thiadiazole derivatives include the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiadiazole derivatives often employs scalable and cost-effective methods. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being investigated to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole rings to thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Thiadiazole derivatives have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties
Medicine: The compound is being investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases
Industry: Thiadiazole derivatives are used in the production of agrochemicals, corrosion inhibitors, and other industrial products
Mechanism of Action
The mechanism of action of N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of key biological processes. For example, thiadiazole derivatives have been shown to inhibit the activity of enzymes involved in cell division, making them potential candidates for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide include other thiadiazole derivatives, such as:
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- 2-Amino-5-(ethylthio)-1,3,4-thiadiazole
- N-(2-Ethylthio-5-fluoropyrimidyl-4) amino acids
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N6O3S4 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C16H16N6O3S4/c1-3-26-15-21-19-13(28-15)17-11(23)8-27-16-22-20-14(29-16)18-12(24)9-5-4-6-10(7-9)25-2/h4-7H,3,8H2,1-2H3,(H,17,19,23)(H,18,20,24) |
InChI Key |
VWTKXNUCXQFWGX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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